molecular formula C13H16N4O2 B10833942 2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid

2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid

Cat. No.: B10833942
M. Wt: 260.29 g/mol
InChI Key: HGXLVPBZRFKRHK-UHFFFAOYSA-N
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Preparation Methods

The preparation methods for PMID25468267-Compound-50 involve synthetic routes and specific reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity, often involving large-scale chemical reactors and stringent quality control measures .

Chemical Reactions Analysis

PMID25468267-Compound-50 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID25468267-Compound-50 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the inhibition of BET bromodomains. In biology, it is used to investigate the role of BET bromodomains in various cellular processes. In medicine, it has potential therapeutic applications in the treatment of diseases related to BET bromodomain activity. In industry, it is used in the development of new drugs and chemical products .

Mechanism of Action

The mechanism of action of PMID25468267-Compound-50 involves the inhibition of BET bromodomains. This compound binds to the bromodomain regions of specific proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to various cellular effects. The molecular targets of this compound include cat eye syndrome chromosome region, candidate 2, CREB binding protein, and bromodomain containing 9 .

Comparison with Similar Compounds

PMID25468267-Compound-50 is unique in its ability to inhibit BET bromodomains outside of the BET subfamily. Similar compounds include other BET bromodomain inhibitors, such as JQ1 and I-BET762. PMID25468267-Compound-50 has a distinct chemical structure and binding affinity, making it a valuable tool for studying BET bromodomain inhibition .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-[(3-imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H16N4O2/c18-13(19)11-2-4-16-12(8-11)9-14-3-1-6-17-7-5-15-10-17/h2,4-5,7-8,10,14H,1,3,6,9H2,(H,18,19)

InChI Key

HGXLVPBZRFKRHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CNCCCN2C=CN=C2

Origin of Product

United States

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